molecular formula C18H10O4 B192217 3,6-Diphenylfuro[3,2-b]furan-2,5-dione CAS No. 6273-79-6

3,6-Diphenylfuro[3,2-b]furan-2,5-dione

Cat. No. B192217
Key on ui cas rn: 6273-79-6
M. Wt: 290.3 g/mol
InChI Key: KQTXUHHOWJUFOZ-UHFFFAOYSA-N
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Patent
US03944571

Procedure details

Pulvinic acid (19.0 g., 0.0616 m.) is refluxed in 250 ml. of acetic anhydride for 15 minutes. The cooled solution is stirred into 1200 ml. of ice and water and the oily mass crystallized by stirring in 500 ml. of ethanol. The yellow solid is removed, washed with ethanol and dried to yield pulvinic acid lactone, m.p. 221.5° -223° C.
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:6]=[CH:5][C:4]([C:7]2[C:21](=[O:22])[O:20]/[C:9](=[C:10](/[C:17]([OH:19])=[O:18])\[C:11]3[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=3)/[C:8]=2O)=[CH:3][CH:2]=1.C(OC(=O)C)(=O)C>>[CH:14]1[CH:15]=[CH:16][C:11]([C:10]2[C:17](=[O:19])[O:18][C:8]3=[C:7]([C:4]4[CH:5]=[CH:6][CH:1]=[CH:2][CH:3]=4)[C:21]([O:20][C:9]=23)=[O:22])=[CH:12][CH:13]=1

Inputs

Step One
Name
Quantity
19 g
Type
reactant
Smiles
C1=CC=C(C=C1)C2=C(/C(=C(/C3=CC=CC=C3)\C(=O)O)/OC2=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Stirring
Type
CUSTOM
Details
The cooled solution is stirred into 1200 ml
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
of ice and water and the oily mass crystallized
STIRRING
Type
STIRRING
Details
by stirring in 500 ml
CUSTOM
Type
CUSTOM
Details
The yellow solid is removed
WASH
Type
WASH
Details
washed with ethanol
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C1=CC=C(C=C1)C2=C3C(=C(C(=O)O3)C4=CC=CC=C4)OC2=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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